

# Application Notes and Protocols for Ceftaroline Fosamil In Vitro Susceptibility Testing

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## Compound of Interest

Compound Name: *Zinforo*

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These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to ceftaroline fosamil, the prodrug of the active metabolite ceftaroline. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Introduction

Ceftaroline is a fifth-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria.<sup>[1]</sup> Notably, it is effective against methicillin-resistant *Staphylococcus aureus* (MRSA) due to its high affinity for penicillin-binding protein 2a (PBP2a).<sup>[2][3]</sup> Accurate in vitro susceptibility testing is crucial for clinical decision-making, surveillance studies, and drug development. This document outlines the standardized procedures for broth microdilution, disk diffusion, and ETEST® methods.

## Data Presentation: Interpretive Criteria and Quality Control

Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria and the use of quality control (QC) organisms. The following tables summarize the

minimum inhibitory concentration (MIC) breakpoints from CLSI and EUCAST, as well as the acceptable QC ranges for reference strains.

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftaroline against *Staphylococcus aureus*

Organization	Susceptible (S)	Susceptible-Dose Dependent (SDD) / Intermediate (I)	Resistant (R)
CLSI	$\leq 1 \mu\text{g/mL}$	2 - 4 $\mu\text{g/mL}$	$\geq 8 \mu\text{g/mL}$
EUCAST	$\leq 1 \text{ mg/L}$	-	$> 1 \text{ mg/L}$

Note: CLSI breakpoints for *S. aureus* are based on different dosing regimens. The susceptible breakpoint is for a 600 mg every 12 hours regimen, while the SDD breakpoint is for a 600 mg every 8 hours regimen administered over 2 hours.[4]

Table 2: CLSI and EUCAST Disk Diffusion Breakpoints for Ceftaroline (30- $\mu\text{g}$  disk) against *Staphylococcus aureus*

Organization	Susceptible (S)	Susceptible-Dose Dependent (SDD) / Intermediate (I)	Resistant (R)
CLSI	$\geq 25 \text{ mm}$	20 - 24 mm	$\leq 19 \text{ mm}$
EUCAST	$\geq 20 \text{ mm}$	-	$< 20 \text{ mm}$

Table 3: Quality Control Ranges for Ceftaroline Susceptibility Testing

Quality Control Strain	Method	Acceptable Range
Staphylococcus aureusATCC® 29213™	Broth Microdilution (MIC)	0.12 - 0.5 µg/mL
Staphylococcus aureusATCC® 25923™	Disk Diffusion (Zone Diameter)	24 - 30 mm
Haemophilus influenzaeATCC® 49247™	Broth Microdilution (MIC)	0.03 - 0.12 µg/mL
Streptococcus pneumoniaeATCC® 49619™	Broth Microdilution (MIC)	0.008 - 0.03 µg/mL

## Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for ceftaroline. These protocols are based on the CLSI M07 (broth dilution) and M02 (disk diffusion) standards.[5][6]

### Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of ceftaroline required to inhibit the visible growth of a bacterium.

#### Materials:

- Ceftaroline powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth
- Incubator (35°C ± 2°C)

- Micropipettes and sterile tips

Procedure:

- Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.
- Serial Dilutions: Dispense 50  $\mu$ L of CAMHB into each well of a 96-well microtiter plate, except for the first column. In the first column, dispense 100  $\mu$ L of the working ceftaroline solution. Perform serial two-fold dilutions by transferring 50  $\mu$ L from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50  $\mu$ L from the last well. This will result in 50  $\mu$ L of varying ceftaroline concentrations in each well.
- Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- Inoculation: Add 50  $\mu$ L of the standardized and diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 100  $\mu$ L and the final bacterial concentration to approximately  $5 \times 10^5$  CFU/mL.
- Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) on each plate.
- Incubation: Incubate the microtiter plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.

## Protocol 2: Disk Diffusion Method

This method assesses the susceptibility of a bacterium to ceftaroline by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

**Materials:**

- Ceftaroline 30- $\mu$ g disks
- Mueller-Hinton agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper

**Procedure:**

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
- Application of Disks: Aseptically apply a ceftaroline 30- $\mu$ g disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
- Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper. Interpret the results based on the breakpoints provided in Table 2.

## Protocol 3: ETEST® Method

The ETEST® is a gradient diffusion method that determines the MIC of an antimicrobial agent.

**Materials:**

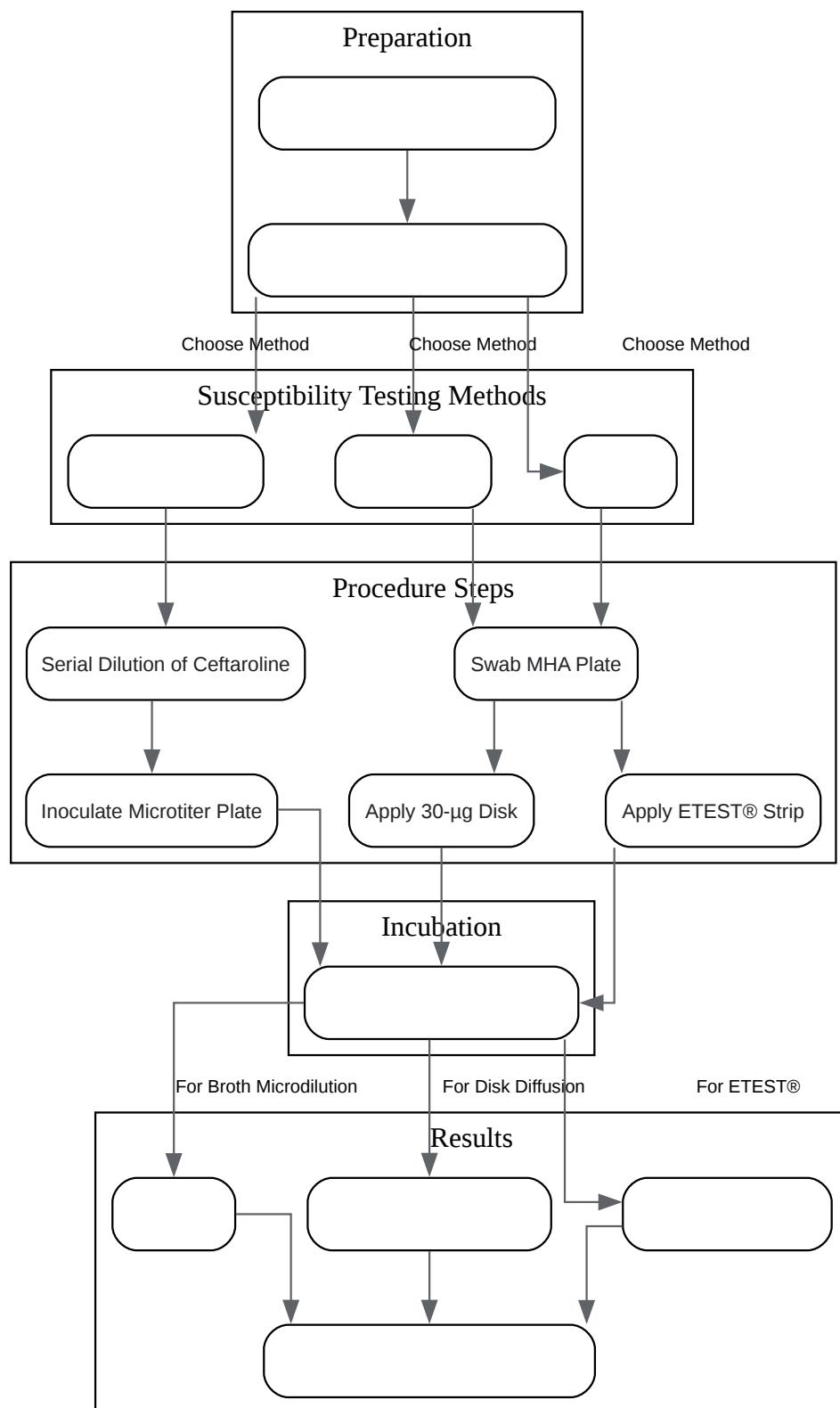
- Ceftaroline ETEST® strips (concentration range typically 0.002 to 32 µg/mL)[7]
- Mueller-Hinton agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator (35°C ± 2°C)

**Procedure:**

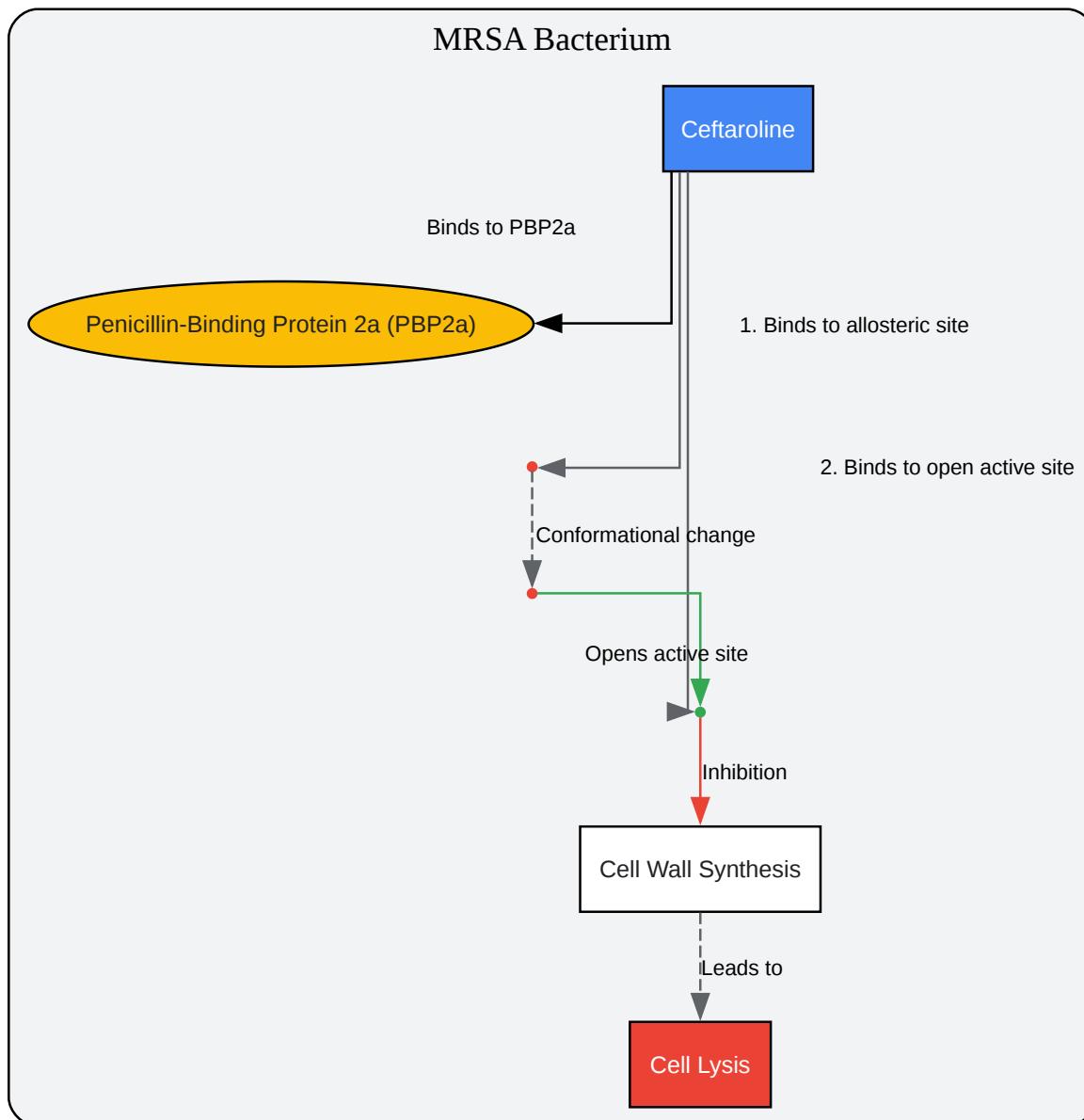
- Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.
- Application of ETEST® Strip: Allow the inoculated plate to dry for 10-15 minutes. Aseptically apply the ceftaroline ETEST® strip to the agar surface with the concentration gradient facing upwards.
- Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
- Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. For ceftaroline, the ETEST® MIC endpoint should be read at the point of complete inhibition of growth.[7]

## Visualizations

The following diagrams illustrate the experimental workflow for ceftaroline susceptibility testing and the mechanism of action of ceftaroline.

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Caption: Experimental workflow for ceftaroline in vitro susceptibility testing.



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Caption: Mechanism of action of ceftaroline against MRSA.

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